molecular formula C12H16N2O4S B2429994 N-(3-acetylphenyl)morpholine-4-sulfonamide CAS No. 890605-59-1

N-(3-acetylphenyl)morpholine-4-sulfonamide

Cat. No.: B2429994
CAS No.: 890605-59-1
M. Wt: 284.33
InChI Key: RRYHPOHPJCRSDP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)morpholine-4-sulfonamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol.

Preparation Methods

The synthesis of N-(3-acetylphenyl)morpholine-4-sulfonamide typically involves the reaction of 3-acetylphenylamine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

N-(3-acetylphenyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(3-acetylphenyl)morpholine-4-sulfonamide can be compared with other sulfonamide compounds such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of the acetylphenyl and morpholine-4-sulfonamide moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(3-acetylphenyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10(15)11-3-2-4-12(9-11)13-19(16,17)14-5-7-18-8-6-14/h2-4,9,13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYHPOHPJCRSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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